molecular formula C26H32N8O3S B12381823 Dclk1-IN-2

Dclk1-IN-2

Cat. No.: B12381823
M. Wt: 536.7 g/mol
InChI Key: ILBZLLHFIMKVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dclk1-IN-2 is a highly selective inhibitor of Doublecortin-like kinase 1 (DCLK1), a microtubule-associated protein kinase involved in neurogenesis and various human cancers. DCLK1 is known to regulate cell growth by modifying developmental pathways such as NOTCH and WNT. The compound this compound has been developed to target DCLK1 specifically, making it a valuable tool in cancer research and therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dclk1-IN-2 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of various functional groups to enhance its selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing the reaction conditions to achieve high yields and purity while minimizing the use of hazardous reagents and solvents. The process may also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Dclk1-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the compound.

    Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be further tested for their biological activity and selectivity.

Scientific Research Applications

Dclk1-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure-activity relationship of DCLK1 inhibitors.

    Biology: Helps in understanding the role of DCLK1 in cellular processes and its interaction with other proteins.

    Medicine: Potential therapeutic agent for treating cancers that overexpress DCLK1.

    Industry: Used in the development of new drugs targeting DCLK1 and related pathways.

Mechanism of Action

Dclk1-IN-2 exerts its effects by binding to the ATP-binding site of DCLK1, inducing a conformational change that inhibits its kinase activity. This prevents the phosphorylation of downstream targets involved in cell growth and survival pathways, such as NOTCH and WNT. By inhibiting DCLK1, this compound can reduce tumor growth and proliferation in cancers that overexpress this kinase.

Comparison with Similar Compounds

Similar Compounds

    Dclk1-IN-1: Another selective inhibitor of DCLK1 with a similar mechanism of action.

    XMD8-92: A compound with a different scaffold but similar inhibitory activity against DCLK1.

    LRRK2-IN-1: Although primarily targeting LRRK2, it shares structural similarities with Dclk1-IN-2.

Uniqueness

This compound is unique in its high selectivity and potency against DCLK1, making it a valuable tool for studying the specific role of this kinase in cancer and other diseases. Its ability to induce a conformational change in the ATP-binding site of DCLK1 sets it apart from other inhibitors, providing a distinct mechanism of action.

Properties

Molecular Formula

C26H32N8O3S

Molecular Weight

536.7 g/mol

IUPAC Name

2-N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-6-N-(2-propan-2-ylsulfonylphenyl)-7H-purine-2,6-diamine

InChI

InChI=1S/C26H32N8O3S/c1-17(2)38(35,36)22-8-6-5-7-20(22)29-25-23-24(28-16-27-23)31-26(32-25)30-19-10-9-18(15-21(19)37-4)34-13-11-33(3)12-14-34/h5-10,15-17H,11-14H2,1-4H3,(H3,27,28,29,30,31,32)

InChI Key

ILBZLLHFIMKVOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCN(CC5)C)OC

Origin of Product

United States

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